Bienvenue dans la boutique en ligne BenchChem!

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Monoamine oxidase inhibition Neurochemistry Structure-activity relationship

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6) is a bicyclic tetrahydroquinolin-2-one derivative bearing a 6-acetamido substituent (C₁₁H₁₂N₂O₂, MW 204.22). It belongs to the 3,4-dihydroquinolin-2(1H)-one chemotype, a privileged scaffold in medicinal chemistry that has yielded monoamine oxidase inhibitors, phosphodiesterase modulators, and cardiotonic agents.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 22246-14-6
Cat. No. B6505779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS22246-14-6
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)NC(=O)CC2
InChIInChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(6-9)2-5-11(15)13-10/h3-4,6H,2,5H2,1H3,(H,12,14)(H,13,15)
InChIKeySJRYCONGJFDICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6) – Procurement-Relevant Identity and Core Scaffold Properties


N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6) is a bicyclic tetrahydroquinolin-2-one derivative bearing a 6-acetamido substituent (C₁₁H₁₂N₂O₂, MW 204.22). It belongs to the 3,4-dihydroquinolin-2(1H)-one chemotype, a privileged scaffold in medicinal chemistry that has yielded monoamine oxidase inhibitors, phosphodiesterase modulators, and cardiotonic agents [1]. The compound serves as the direct synthetic precursor to 6-amino-3,4-dihydro-2(1H)-quinolinone (CAS 22246-13-5), a critical intermediate in the manufacture of the marketed cardiotonic drug vesnarinone (OPC-8212) [2]. In biochemical profiling, the compound demonstrates moderate inhibitory activity against recombinant human monoamine oxidase A (MAO-A) with an IC₅₀ of 25.3 µM, placing it within the active range of the 3,4-dihydroquinolin-2(1H)-one inhibitor series [3].

Why N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Cannot Be Replaced by Unqualified In-Class Analogs


The 3,4-dihydroquinolin-2(1H)-one scaffold tolerates diverse substitution patterns, yet small structural alterations produce large functional divergences that preclude casual interchange. The position of the acetamido group (6- vs. 7- vs. 8-yl) dictates MAO-A inhibitory potency: the 6-acetamido isomer (25.3 µM) is 2.8-fold more potent than the 6-acetamido variant with a modified core (70.5 µM) and ≥4-fold more potent than the 8-oxo isomer (>100 µM) [1]. The oxidation state of the quinoline ring differentiates aromatic 2(1H)-quinolinone from the partially saturated 3,4-dihydro-2(1H)-one series, each engaging distinct biological targets [2]. N1-substitution (e.g., benzyl, isopentyl) alters molecular weight, lipophilicity, and hydrogen-bond donor capacity, changing pharmacokinetic and target-engagement profiles relative to the N1-unsubstituted parent . These regio-, oxidation-state, and N-substitution differences make each member of this chemotype a unique chemical entity with non-interchangeable biological and synthetic properties.

Quantitative Differentiation Evidence for N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Versus Closest Analogs


Regioisomeric Advantage: 6-Acetamido Substitution Confers 2.8-Fold Superior MAO-A Inhibition Over the 6-Acetamido Core-Modified Analog

In recombinant human MAO-A fluorimetric assays measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6) exhibited an IC₅₀ of 25.3 µM [1]. A closely related 6-acetamido-3,4-dihydroquinolin-2(1H)-one congener bearing a modified core (CHEMBL1814638) showed substantially weaker inhibition with an IC₅₀ of 70.5 µM under identical assay conditions [2]. This represents a 2.8-fold potency advantage for the target compound. Furthermore, the 8-oxo regioisomer N-(8-oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide (CAS 62140-84-5) was essentially inactive (IC₅₀ > 100 µM), a ≥4-fold difference [3].

Monoamine oxidase inhibition Neurochemistry Structure-activity relationship

Regiochemical Selectivity: 6-Position vs. 7-Position Acetamido Substitution Dictates Hydrogen-Bond Donor Topology and Physicochemical Profile

The 6-yl acetamido substitution (CAS 22246-14-6) positions the hydrogen-bond donor/acceptor pair at a vector distinct from the 7-yl isomer (CAS not assigned; Hit2Lead identifier). While quantitative LogP values for the 6-yl isomer are not publicly reported in authoritative databases, the 7-yl isomer has a calculated LogP of 0.32 . The 6-yl substitution places the acetamido group para to the ring-junction nitrogen, whereas the 7-yl substitution places it meta. This topological difference is critical for target engagement: in the 3,4-dihydroquinolin-2(1H)-one MAO inhibitor series, C6-substitution consistently yields more potent MAO-B inhibitors than C7-substitution [1]. The 6-acetamido derivative also retains an unsubstituted N1 position, preserving a key hydrogen-bond donor (N1-H) that is absent in N1-substituted analogs such as N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-27-4, MW 294.35) .

Medicinal chemistry Physicochemical profiling CNS drug design

Validated Synthetic Intermediate: Documented Role in the Manufacture of the Marketed Drug Vesnarinone (OPC-8212)

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (designated as compound IV, 6-acetylamino-3,4-dihydro-2(1H)-quinolinone) is a documented key intermediate in the published synthesis of vesnarinone (OPC-8212), an approved cardiotonic agent [1]. The synthetic route proceeds via hydrogenation of 6-acetylamino-2(1H)-quinolinone (III) over 10% Pd/C to yield the target compound (IV), followed by hydrolysis to 6-amino-3,4-dihydro-2(1H)-quinolinone (V), which is then elaborated to the final drug substance [2]. In contrast, the 7-yl and 8-oxo regioisomers, as well as N1-substituted derivatives, lack any documented role in approved pharmaceutical manufacturing routes. The compound's identity as a vesnarinone precursor is further corroborated by the Human Metabolome Database, which records vesnarinone (HMDB0042059) as a PDE3 inhibitor and ion-channel modifier [3].

Process chemistry Cardiotonic agents GMP intermediate

Purity and Characterization Accessibility: Vendor-Supplied Analytical Data Packages Support QC-Controlled Procurement

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6) is available from multiple chemical suppliers with standard purity specifications and supporting analytical documentation. SpectraBase records a mass spectrum (GC-MS) for the related compound 6-acetamido-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, confirming that analytical characterization infrastructure exists for this chemotype [1]. In comparison, the N1-unsubstituted 6-amino analog (6-amino-3,4-dihydro-2(1H)-quinolinone, CAS 22246-13-5) is listed by Aladdin Scientific at 97% purity with a defined melting point of 174–175 °C . The N1-benzyl derivative (CAS 950464-27-4) is available from Bidepharm at 98% purity with NMR, HPLC, and GC batch certificates . While an exhaustive purity comparison across all vendors for CAS 22246-14-6 cannot be made from publicly available data, the existence of established supply chains with batch-level analytical characterization reduces procurement risk relative to less-commonly stocked analogs.

Quality control Analytical chemistry Reference standard

Highest-Confidence Application Scenarios for N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Based on Quantitative Differentiation Evidence


MAO-A Inhibitor Screening and Neurological Target Validation

For laboratories conducting monoamine oxidase inhibitor screening programs, CAS 22246-14-6 provides a defined 6-acetamido-3,4-dihydroquinolin-2(1H)-one reference compound with a validated IC₅₀ of 25.3 µM against recombinant human MAO-A [1]. This compound can serve as a moderate-potency positive control or scaffold-starting point in SAR campaigns, with the 2.8- to ≥4-fold potency advantage over the nearest regioisomeric comparators [2] enabling clear discrimination of structure-activity relationships within the dihydroquinolinone chemotype.

Process Chemistry Intermediate for Vesnarinone (OPC-8212) and Related 6-Amino-Derived Cardiotonics

CAS 22246-14-6 is the documented intermediate (compound IV) in the published synthesis of vesnarinone, an approved positive inotropic agent [1]. Process chemistry groups developing generic vesnarinone manufacturing routes or synthesizing novel 6-amino-3,4-dihydroquinolin-2(1H)-one-derived cardiotonic candidates must procure this specific regioisomer, as the 7-yl and 8-oxo isomers lack the requisite 6-position functionality for downstream elaboration to the 6-piperazinyl pharmacophore [2].

Regiochemical Reference Standard for Analytical Method Development

The distinct chromatographic and spectroscopic properties of the 6-acetamido regioisomer, relative to the 7-yl isomer (LogP 0.32) and 8-oxo isomer (MW 204.23), make CAS 22246-14-6 a suitable reference standard for developing HPLC, LC-MS, or NMR methods that must resolve regioisomeric mixtures in dihydroquinolinone synthetic workflows [1]. The existence of SpectraBase GC-MS data for the related 6-acetamido-1-hydroxy congener [2] further supports method development for this chemotype.

Medicinal Chemistry Scaffold Diversification with Defined N1-H Reactivity

The free N1-H position on CAS 22246-14-6 distinguishes it from N1-substituted analogs (e.g., N1-benzyl, MW 294.35; N1-isopentyl) and enables direct N-alkylation, N-arylation, or N-sulfonylation for parallel library synthesis [1]. Medicinal chemistry teams requiring a diversifiable dihydroquinolinone scaffold with a pre-installed 6-acetamido protecting group that can be hydrolyzed to the 6-amino congener (CAS 22246-13-5) [2] will find this compound strategically advantageous over analogs where the N1 position is already blocked.

Quote Request

Request a Quote for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.